3-(3-Bromophenyl)oxetane-3-carboxylic acid
Overview
Description
3-(3-Bromophenyl)oxetane-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrO3. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of oxetane-containing compounds has been a topic of interest in recent years. One method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This method has been expanded to incorporate alkyl substituents that can be further manipulated to access a range of oxetane derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1(C2=CC=C(Br)C=C2)COC1
. The molecular weight of this compound is 257.08 g/mol. Chemical Reactions Analysis
Oxetanes are known for their reactivity in the synthesis of complex molecules. They have been employed to improve drugs’ physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .Scientific Research Applications
Anticancer Research
Cinnamic acid derivatives, closely related to carboxylic acid compounds, have been extensively studied for their anticancer potentials. The rich medicinal tradition of cinnamic acid derivatives highlights their significance in medicinal research as antitumor agents. Their chemical structure allows for diverse synthetic modifications, offering a wide range of biological activities that are crucial for developing novel anticancer therapies (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
Carboxylic acids are known to inhibit microbial biocatalysts at concentrations below the desired yield and titer, demonstrating their potential as microbial inhibitors. This knowledge is critical for bioengineering strategies aimed at producing biorenewable chemicals and addressing microbial robustness challenges (Jarboe, Royce, & Liu, 2013).
Bioisosterism in Drug Design
The exploration of carboxylic acid bioisosteres, which are substitutes that mimic the physical or chemical properties of carboxylic acids, has significantly advanced drug design. These novel substitutes aim to overcome the limitations of carboxylic acid-containing drugs, such as toxicity, metabolic instability, and poor membrane permeability, highlighting the ongoing innovation in pharmaceutical chemistry (Horgan & O’ Sullivan, 2021).
Extraction and Separation Technologies
Research into solvent developments for the liquid-liquid extraction of carboxylic acids underscores the importance of carboxylic acids in industrial applications. This includes the recovery of carboxylic acids from dilute aqueous streams, an essential process in the production of bio-based plastics. The study of solvents, such as ionic liquids and amine-based systems, offers insights into efficient and environmentally friendly extraction methods (Sprakel & Schuur, 2019).
Safety and Hazards
The safety data sheet for a related compound, oxetane-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral - Eye Dam. . Personal protective equipment/face protection should be worn when handling this chemical .
Future Directions
Mechanism of Action
Target of Action
Oxetane derivatives are known to interact with various biological targets due to their unique structural properties .
Mode of Action
Oxetane derivatives are known to participate in thermal 1,3-dipolar cycloaddition reactions with α-amino acids or secondary α-amino acid esters , which could potentially influence their interaction with biological targets.
Properties
IUPAC Name |
3-(3-bromophenyl)oxetane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-2-7(4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERXOJDJBZBHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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